Absence of Mutagenic Activity in Ames Test: Todralazine vs. Hydralazine and Dihydralazine
In a comparative Ames test evaluating mutagenic potency, todralazine demonstrated no mutagenic activity and significantly decreased the mutagenicity of the promutagen benzo(a)pyrene (B(a)P). In contrast, hydralazine exhibited strong mutagenic activity, while dihydralazine showed relatively weak mutagenic activity [1]. This positions todralazine as a non-mutagenic alternative within the hydrazinophthalazine class, a critical differentiator for applications requiring low genotoxic liability.
| Evidence Dimension | Mutagenic activity (Ames test) |
|---|---|
| Target Compound Data | No mutagenic activity; significantly decreased mutagenicity of B(a)P |
| Comparator Or Baseline | Hydralazine: Strong mutagenic activity; Dihydralazine: Relatively weak mutagenic activity |
| Quantified Difference | Qualitative difference: Todralazine = non-mutagenic; Hydralazine = strongly mutagenic; Dihydralazine = weakly mutagenic |
| Conditions | Ames test using standard promutagen benzo(a)pyrene (B(a)P) |
Why This Matters
This evidence directly informs procurement decisions where minimization of genotoxic risk is a priority, as todralazine offers a non-mutagenic profile not shared by its closest structural analogs.
- [1] Gasiorowski K, et al. Mutagenicity of B(a)P in the presence of some hydralazine derivatives. Pol J Occup Med Environ Health. 1993;6(4):383-9. PMID: 8019200. View Source
